Product packaging for N-Formyl-DL-ethionine(Cat. No.:CAS No. 126872-00-2)

N-Formyl-DL-ethionine

Cat. No.: B143653
CAS No.: 126872-00-2
M. Wt: 191.25 g/mol
InChI Key: XARCKCMBMDYFMK-UHFFFAOYSA-N
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Description

N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, characterized by a formyl group attached to its alpha-amino group. This modification renders it a valuable analog of N-Formylmethionine (fMet), a crucial molecule known to initiate protein synthesis in bacterial and organellar systems such as mitochondria . While fMet is effectively the N-terminal residue in nascent polypeptides in these systems, this compound serves as a research tool for investigating the structural and functional specificity of related metabolic pathways. The primary research value of this compound lies in its application as an inhibitor or substrate analog in enzymatic studies. Researchers can utilize it to probe the activity and mechanism of key enzymes like peptide deformylase (PDF) and methionine aminopeptidase (MetAP), which are responsible for the post-translational processing of N-terminal formylmethionine in bacteria . Studying such interactions is fundamental to understanding bacterial protein maturation. Furthermore, given that N-formyl peptides are potent agonists for Formyl Peptide Receptors (FPRs) on immune cells like neutrophils, this compound may be used in immunological and pharmacological research to study the ligand-receptor interactions and signaling dynamics of this receptor family . Its role as an ethionine derivative also suggests potential applications in investigating methionine metabolism and related biochemical processes. The product is provided with a documented purity of >98.0% (as determined by HPLC and neutralization titration) and is supplied as a white to almost white powder or crystal . It is recommended to be stored in a cool, dark place, ideally at temperatures below 15°C, to ensure stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3S B143653 N-Formyl-DL-ethionine CAS No. 126872-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylsulfanyl-2-formamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCKCMBMDYFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559582
Record name S-Ethyl-N-formylhomocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126872-00-2
Record name S-Ethyl-N-formylhomocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Biology and Cellular Context of N Formyl Dl Ethionine

Role in Prokaryotic Protein Synthesis Initiation

In prokaryotic organisms such as bacteria, protein synthesis is initiated by a specialized molecule, N-formylmethionine. N-Formyl-DL-ethionine, as an analog, can mimic the function of fMet, providing insights into this fundamental biological process.

The initiation of protein synthesis in prokaryotes begins with the formation of a specialized transfer RNA (tRNA) molecule called N-formylmethionyl-tRNA (fMet-tRNA). This process involves the attachment of methionine to its specific tRNA, followed by the addition of a formyl group to the methionine residue. While specific data on the charging of tRNA with this compound is limited, the principle of its action lies in its ability to be recognized by methionyl-tRNA synthetase, the enzyme responsible for attaching methionine to its tRNA. The efficiency of this charging is a critical determinant of its utility as a molecular probe.

Once formed, the initiator tRNA, carrying either fMet or its analog this compound, is delivered to the ribosome, the cellular machinery for protein synthesis. This delivery is facilitated by a protein known as initiation factor 2 (IF2). The formyl group on the amino acid is a key recognition element for IF2, ensuring that only the initiator tRNA is brought to the P-site of the small ribosomal subunit to start protein synthesis. The interaction of N-Formyl-DL-ethionyl-tRNA with the ribosomal components and initiation factors is a subject of research aimed at understanding the stringency and specificity of the initiation complex formation.

ComponentFunction in InitiationInteraction with fMet-tRNA
Small Ribosomal Subunit (30S) Forms the initiation complex with mRNA and initiator tRNA.Binds the fMet-tRNA at the P-site.
Initiation Factor 1 (IF1) Binds to the A-site of the small subunit, preventing premature binding of elongator tRNAs.Facilitates the correct positioning of the initiation complex.
Initiation Factor 2 (IF2) A GTPase that specifically binds and delivers fMet-tRNA to the P-site.The formyl group of fMet is a crucial recognition determinant for IF2.
Initiation Factor 3 (IF3) Binds to the small ribosomal subunit, preventing its premature association with the large subunit.Promotes the fidelity of start codon recognition.

The addition of the formyl group to methionine attached to the initiator tRNA is catalyzed by the enzyme methionyl-tRNA formyltransferase (MTF). This enzyme utilizes 10-formyltetrahydrofolate as the formyl donor. The formyl group is crucial for initiating protein synthesis but is often removed from the growing polypeptide chain by the enzyme peptide deformylase. The subsequent removal of the initial methionine residue can also occur. This compound can be used to study the activity of these enzymes and the consequences of altered formylation and deformylation on protein maturation.

Mitochondrial Protein Synthesis Initiation in Eukaryotes

Eukaryotic cells possess mitochondria, organelles that have their own protein synthesis machinery, which closely resembles that of prokaryotes. This includes the use of N-formylmethionine as the initiating amino acid.

The initiation of protein synthesis within mitochondria mirrors the prokaryotic system, utilizing fMet-tRNA to begin the translation of mitochondrial-encoded proteins. This compound serves as a valuable analog for studying this process in eukaryotes. Research using analogs like this compound helps to elucidate the specific requirements and mechanisms of mitochondrial translation initiation and how it is regulated within the eukaryotic cell.

Similar to prokaryotes, mitochondria contain a methionyl-tRNA formyltransferase (FMT) that catalyzes the formylation of the initiator methionyl-tRNA. Studies on mitochondrial FMT are essential for understanding the regulation of mitochondrial protein synthesis. The use of this compound can aid in characterizing the substrate specificity and catalytic mechanism of this crucial enzyme.

EnzymeLocationFunction
Methionyl-tRNA Synthetase Cytoplasm and MitochondriaCharges initiator tRNA with methionine.
Methionyl-tRNA Formyltransferase (MTF/FMT) Bacteria and MitochondriaAdds a formyl group to the methionine of the charged initiator tRNA.
Peptide Deformylase Bacteria and MitochondriaRemoves the formyl group from the N-terminus of nascent polypeptide chains.

Deformylase and Methionine Aminopeptidase (B13392206) Activity in Mitochondria

Protein synthesis within the mitochondria of eukaryotic cells shares a notable characteristic with its prokaryotic counterpart: the initiation of translation with a modified amino acid, N-formylmethionine (fMet). wikipedia.orgnih.gov This process necessitates a subsequent two-step maturation of the nascent polypeptide chain, orchestrated by the enzymes peptide deformylase (PDF) and methionine aminopeptidase (MAP).

The initial step involves the removal of the formyl group from the N-terminal fMet residue. This reaction is catalyzed by peptide deformylase. Following deformylation, the now N-terminal methionine residue can be cleaved by methionine aminopeptidase. This N-terminal methionine excision (NME) pathway has been identified in the mitochondria of mammals. nih.gov

Research has confirmed the existence of a dedicated machinery for NME in animal mitochondria, which includes specific peptide deformylases and a distinct methionine aminopeptidase, MAP1D. nih.gov Studies involving the cloning of human cDNAs for these enzymes revealed that they possess N-terminal domains that specifically target them to the mitochondria. The human mitochondrial PDF, while phylogenetically related to plant mitochondrial PDFs, exhibits unique substitutions in its conserved motifs that are crucial for its catalytic activity. nih.gov Despite these differences, both in vitro and in vivo analyses have demonstrated that the human mitochondrial PDF is an active enzyme. nih.gov

The coordinated action of PDF and MAP is essential for processing the majority of the 13 proteins encoded by the mitochondrial genome, which begin with N-formylmethionine. nih.gov This entire enzymatic machinery is conserved and expressed across most animal species, indicating a fundamental and regulated process in mitochondrial protein maturation. nih.gov

EnzymeFunction in Mitochondrial Protein Maturation
Peptide Deformylase (PDF) Catalyzes the removal of the formyl group from the initial N-formylmethionine residue of nascent mitochondrial proteins.
Methionine Aminopeptidase (MAP1D) Cleaves the N-terminal methionine residue after it has been deformylated by PDF.

Cytosolic N-Formylmethionine Protein Synthesis in Eukaryotes

Historically, the initiation of protein synthesis in the eukaryotic cytosol was thought to exclusively utilize unmodified methionine. The process involving N-formylmethionine was considered to be restricted to bacteria and bacteria-derived organelles like mitochondria and chloroplasts. wikipedia.orgnih.govunileon.es However, recent discoveries have challenged this dogma, revealing that N-terminally formylated proteins can indeed be generated by cytosolic ribosomes in eukaryotes such as the yeast Saccharomyces cerevisiae and human cells. nih.govunileon.esresearchgate.net

This cytosolic N-formylation is not a constitutive process but appears to be massively upregulated under specific conditions of cellular stress, such as nutrient starvation or upon reaching the stationary phase of growth. nih.govunileon.es The key enzyme responsible for this modification is the mitochondrial methionyl-tRNA formyltransferase (Fmt1). nih.govunileon.es Under normal conditions, Fmt1 is imported into the mitochondria. wikipedia.org However, during certain stress conditions, a portion of Fmt1 is retained in the cytosol. wikipedia.orgnih.govunileon.es The stress-activated kinase Gcn2 plays a crucial role in regulating both the cytosolic retention and the activity of Fmt1. nih.govunileon.es

In the cytosol, Fmt1 catalyzes the formylation of the initiator methionyl-tRNA (Met-tRNAi), converting it to fMet-tRNAi. nih.govresearchgate.net This fMet-tRNAi can then be utilized by cytosolic ribosomes to initiate the synthesis of proteins that begin with an N-terminal fMet. wikipedia.orgresearchgate.net

Unlike their mitochondrial counterparts that are processed, these cytosolic N-formylated proteins are often targeted for degradation. The N-terminal fMet acts as a degradation signal, or "N-degron," marking the protein for destruction via a specific ubiquitin-proteasome pathway known as the fMet/N-end rule pathway. nih.govunileon.es This pathway suggests that cytosolic N-formylation is a regulated mechanism for producing proteins that are conditionally and rapidly degraded, potentially playing a role in cellular adaptation to stress. nih.govunileon.es Recent studies in colorectal cancer cells have shown that the removal of this N-terminal formyl group by a cytosolic deformylase can promote tumor progression and enhance cancer stem cell features, highlighting the pathophysiological significance of this process. researchgate.net

FeatureMitochondrial Protein SynthesisCytosolic Protein Synthesis
Initiator Amino Acid N-FormylmethioninePrimarily Methionine; N-Formylmethionine under stress
Source of Formyltransferase Endogenous Mitochondrial Fmt1Mitochondrial Fmt1 retained in the cytosol
Regulation Constitutive for mitochondrial-encoded proteinsUpregulated by cellular stress (e.g., starvation)
Fate of N-terminal fMet Typically removed by PDF and MAPActs as an N-degron, targeting the protein for degradation

Enzymatic Pathways and Metabolism Involving N Formyl Dl Ethionine

Enzymes Interacting with N-Formyl-DL-ethionine and its Derivatives

The metabolism of N-formylated compounds involves a series of specific enzymes that recognize and process the N-terminal formyl-methionine or its analogs.

Peptide deformylase (PDF) is an essential metalloprotease that catalyzes the removal of the N-terminal formyl group from nascent polypeptide chains in eubacteria. portlandpress.comacs.orgnih.gov This deformylation step is critical, as the removal of the N-terminal methionine by the subsequent action of methionine aminopeptidase (B13392206) (MetAP) is strictly dependent on it. nih.gov The enzyme is vital for bacterial viability, making it a target for antibacterial agents. nih.gov

PDF activity is not confined to bacteria; it is also found in mitochondria and chloroplasts. portlandpress.com The human homolog, HsPDF, resides in the mitochondria and is a metalloprotease that removes the formyl moiety from N-formyl-methionine peptide substrates. nih.gov This function appears to be necessary for the proper accumulation of mitochondrial DNA-encoded proteins and the assembly of respiratory complexes. nih.gov

The substrate specificity of PDF has been studied extensively. The enzyme recognizes the N-formyl group, and both electronic and steric factors contribute to its selectivity over other acyl groups like N-acetyl. acs.org Studies on E. coli PDF using a combinatorial peptide library revealed a consensus sequence for the most potent substrates. acs.org

Table 1: Substrate Specificity of E. coli Peptide Deformylase (PDF)

Position Amino Acid Preference Notes
P1' Methionine The enzyme is specific for an N-terminal formyl-Methionine.
P2' Any amino acid except Aspartate and Glutamate The enzyme shows broad specificity for the second residue.
P3' Lysine, Arginine, Tyrosine, or Phenylalanine A preference for basic or large aromatic residues is observed.
P4' Tyrosine The fourth position also influences substrate potency.

This table summarizes the consensus sequence (formyl-Met-X-Z-Tyr) for potent substrates of E. coli PDF as determined by combinatorial library screening. acs.org

Following the action of PDF, Methionine Aminopeptidase (MetAP) catalyzes the removal of the now deformylated N-terminal methionine residue from the polypeptide chain. wikipedia.orgnih.gov This excision is a ubiquitous and essential modification for the proper function of many proteins. researchgate.net The activity of MetAP is regulated by the nature of the adjacent amino acid (at position 2); it can only remove methionine if the second residue is small and uncharged, such as those smaller than valine. wikipedia.orgmicrobialcell.com

MetAP and PDF function in a coordinated, co-translational manner. microbialcell.com They both can bind reversibly near the exit tunnel of the ribosome, often competing for their overlapping binding sites to process the emerging nascent polypeptide. microbialcell.com The hydrolysis of the initiator methionine by MetAP requires a free α-amino group, which is only available after PDF has removed the formyl group. researchgate.net

Human cells possess enzymes capable of deformylating N-formyl-L-methionine. Extracts from human neutrophils, lymphocytes, and platelets have been shown to contain N-formyl-L-methionine deformylase activity. portlandpress.com This enzymatic activity is stimulated by cobalt ions (Co²⁺) and inhibited by bivalent-cation chelators. portlandpress.com

Within human cells, a specific peptide deformylase homolog (HsPDF) is located in the mitochondria. nih.gov This is consistent with the fact that mitochondria, being of bacterial origin, initiate protein synthesis using N-formylmethionine. wikipedia.org The mitochondrial PDF (mtPDF) deformylates the 13 proteins encoded by mitochondrial DNA, a process that is important for mitochondrial integrity. tandfonline.com Mutations that impair the function of the human mitochondrial formyltransferase (MTFMT), the enzyme that creates fMet-tRNAi, can lead to severe neurometabolic disorders. tandfonline.com

The degradation of chemotactic N-formyl peptides, which can be released by bacteria or damaged mitochondria, involves a two-step enzymatic process in mammalian tissues. acs.org

The first enzyme is α-N-Acylpeptide Hydrolase (APEH) , also known as acylamino acid-releasing enzyme (AARE). acs.orgoup.com APEH functions to hydrolytically cleave the N-terminal N-acyl amino acid from a peptide. acs.orguniprot.org In this context, it removes the entire N-formylmethionine residue from N-formylated peptides like fMet-Leu-Phe, thereby eliminating their chemotactic (pro-inflammatory) activity. acs.org APEH is specific for N-formylmethionyl and N-acylmethionyl peptides. acs.org

The second enzyme in this degradation pathway is N-Acylase IA (NAA) , also identified as Nα-acyl-l-amino acid amidohydrolase or f-Met deformylase (fMDF). acs.org This enzyme acts on the N-formylmethionine that was released by APEH. acs.org

Metabolic Fates and Derivatives

Once N-formylmethionine is released from a peptide or exists as a free amino acid, it is further metabolized into basic components.

The final step in the degradation of free N-formyl-L-methionine is its hydrolysis into L-methionine and formate (B1220265). acs.orgbiocyc.org This reaction is catalyzed by the enzyme N-Acylase IA (NAA). acs.org This enzyme plays a protective role by breaking down the potentially inflammatory N-formylated compounds. acs.org

Table 2: Kinetic Parameters of N-Acylase IA (NAA) for N-Formylmethionine Hydrolysis

Parameter Value Unit
k_cat_ 7.9 s⁻¹
K_M_ 3.1 mM
k_cat_/K_M_ 2550 M⁻¹s⁻¹

Data from the characterization of purified f-Met deformylase (fMDF), later identified as N-acylase IA. acs.org

Table of Chemical Compounds

Compound Name Abbreviation / Synonym Chemical Formula Role
This compound - C7H13NO3S Subject of article; analog of N-Formylmethionine. chemicalbook.com
N-Formyl-L-methionine fMet, For-Met C6H11NO3S Initiator amino acid in bacteria and organelles. wikipedia.orghmdb.ca
Methionine Met C5H11NO2S Proteinogenic amino acid. hmdb.ca
Ethionine - C6H13NO2S S-ethyl analog of methionine. chemicalbook.com
Formate - CHO₂⁻ Product of deformylation. acs.org
N-formylmethionine-leucyl-phenylalanine fMLP, f-MLF C21H31N3O5S Bacterial chemotactic peptide. acs.org
N-Acetyl-DL-methionine - C7H13NO3S Substrate for acylase activity studies. researchgate.net
Peptide Deformylase PDF - Enzyme that removes the N-formyl group from nascent peptides. portlandpress.comnih.gov
Methionine Aminopeptidase MetAP - Enzyme that removes N-terminal methionine after deformylation. wikipedia.orgnih.gov
α-N-Acylpeptide Hydrolase APEH, AARE - Enzyme that cleaves N-acyl amino acids from peptides. acs.orgoup.com

Integration into Broader Cysteine and Methionine Metabolic Pathways

The metabolism of this compound is intrinsically linked to the central metabolic pathways of sulfur-containing amino acids, namely cysteine and methionine. kegg.jp Following its initial enzymatic processing, the resulting ethionine molecule enters these pathways, acting as an analog and competitive inhibitor of methionine, thereby perturbing the normal metabolic flux.

The primary step in the metabolism of this compound is its hydrolysis, which releases ethionine. This reaction is analogous to the hydrolysis of N-formyl-L-methionine into formate and L-methionine, a reaction catalyzed by N-formyl-L-methionine amidohydrolase. acs.orggenome.jp This enzymatic step directly channels the ethionine moiety into the Cysteine and Methionine Metabolism pathway (KEGG pathway: map00270). genome.jpgenome.jp

Once released, ethionine mimics methionine and can be activated by methionine adenosyltransferase to form S-adenosylethionine (SAe). chemicalbook.comwikipedia.org This is an analogue of the crucial metabolite S-adenosylmethionine (SAM), which is a universal methyl group donor in numerous biological reactions, including DNA methylation. kegg.jpwikipedia.org By competing with methionine for this activation, ethionine inhibits the formation of SAM and leads to the accumulation of SAe. The ethyl group from SAe can be transferred instead of a methyl group, leading to the formation of ethylated, and often dysfunctional, products. chemicalbook.com

The metabolic cascade continues as S-adenosylethionine is hydrolyzed to S-ethylhomocysteine, paralleling the conversion of SAM to S-adenosylhomocysteine (SAH). wikipedia.org S-ethylhomocysteine is then cleaved to yield homocysteine and an ethyl group. This homocysteine molecule is a critical branch-point metabolite. It can either be remethylated to regenerate methionine (or in this perturbed state, potentially re-ethylated to ethionine) or enter the transsulfuration pathway. wikipedia.org In the transsulfuration pathway, homocysteine combines with serine to form cystathionine, which is subsequently cleaved to produce cysteine, a vital component of proteins and the major antioxidant glutathione. kegg.jpwikipedia.org By feeding into the homocysteine pool, the metabolism of this compound directly integrates into the biosynthesis of cysteine.

In bacteria, the metabolic pathways for cysteine and methionine are also interconnected. Methionine is synthesized from aspartate, and cysteine is typically synthesized from serine. kegg.jp The degradation of this compound can influence this network. For instance, in Streptococcus thermophilus, the concentration of N-formyl-L-methionine has been observed to decrease as protein synthesis declines during certain growth phases, indicating a direct link between this formylated amino acid and the cell's metabolic state. nih.gov The introduction of ethionine from this compound can disrupt the methionine cycle and related synthetic activities in these organisms. nih.gov

Regulation of Enzymatic Activity and its Physiological Impact

The enzymatic processing of this compound and its metabolic products is subject to regulation, and its presence in biological systems has significant physiological consequences, primarily stemming from its mimicry of N-formylmethionine and methionine.

The regulation of enzymes that process N-formylated compounds can occur at the level of protein localization and activity. For example, in yeast, the formyltransferase (Fmt1) responsible for creating N-formylated proteins can be retained in the cytosol under conditions of nutritional stress, a process mediated by the Gcn2 kinase. nih.gov This leads to an increase in cytosolic N-formylated proteins, which are then targeted for degradation. nih.gov While this relates to the synthesis of N-formylated proteins rather than the degradation of this compound, it highlights that cellular stress responses can modulate the machinery involved in handling formylated compounds.

The primary physiological impact of this compound arises after its hydrolysis to ethionine. Ethionine is a well-documented hepatotoxic agent and carcinogen. chemicalbook.com Its toxicity stems from its ability to disrupt methionine metabolism, leading to ATP trapping (as SAe), inhibition of RNA and protein synthesis, and the formation of ethylated molecules that can impair cellular function. chemicalbook.com

Furthermore, N-formylated peptides, including the parent compound N-formylmethionine, are potent signaling molecules in the innate immune system. mdpi.com These molecules, released from bacteria or damaged mitochondria, are recognized as danger-associated molecular patterns (DAMPs). mdpi.comnih.gov They bind to and activate formyl peptide receptors (FPRs) on immune cells like neutrophils and macrophages, triggering chemotaxis and inflammatory responses. mdpi.comwikipedia.org This activation is a crucial part of the initial defense against bacterial infection and in response to tissue damage. wikipedia.org this compound, as an analog, could potentially interact with these receptors, either as an agonist or antagonist, thereby modulating the inflammatory response.

Recent metabolomics studies in critically ill patients have shown a strong correlation between elevated levels of circulating N-formylmethionine and adverse outcomes. nih.gov High concentrations of N-formylmethionine were associated with a significant metabolic shift, characterized by incomplete mitochondrial fatty acid oxidation, increased metabolism of branched-chain amino acids, and activation of the pentose (B10789219) phosphate (B84403) pathway, ultimately linking it to higher mortality. nih.gov This underscores the profound systemic impact that an accumulation of N-formylated amino acids can have, suggesting that the metabolic products of this compound could contribute to similar systemic metabolic dysregulation.

The oxidation state of the sulfur atom also plays a role. Methionine residues are susceptible to oxidation, which can be reversed by methionine sulfoxide (B87167) reductases (Msrs). pnas.org Formylation of the N-terminus has been shown to enhance the enzymatic reduction of oxidized initiator methionines. pnas.org Conversely, oxidation of the formylated methionine can inhibit its subsequent processing by enzymes like peptide deformylase. pnas.org This interplay between formylation and oxidation adds another layer of regulatory complexity and physiological consequence to the metabolism of this compound.

Interactive Data Tables

Table 1: Key Enzymes in the Metabolism of N-Formyl-Amino Acids and Analogs

EnzymeEC NumberSubstrate(s)Product(s)Relevance to this compound
N-formyl-L-methionine amidohydrolase (N-acylase IA)3.5.1.31 / 3.5.1.14N-Formyl-L-methionine, H₂OFormate, L-MethionineLikely hydrolyzes this compound to formate and DL-ethionine. acs.orggenome.jp
Methionine Aminopeptidase (MetAP)3.4.11.18N-terminal Methionine residueFree Methionine, shortened peptideRemoves the ethionine residue after deformylation, if steric hindrance permits. wikipedia.org
Peptide Deformylase (PDF)3.5.1.88N-terminal N-formylmethionineFormate, N-terminal MethionineRemoves the formyl group from this compound if it is part of a peptide chain. pnas.orgwikipedia.org
Methionine Adenosyltransferase (MAT)2.5.1.6Methionine, ATPS-adenosylmethionine (SAM), PPi, PiActivates ethionine (from this compound) to S-adenosylethionine (SAe). wikipedia.org
Cystathionine-β-synthase4.2.1.22Homocysteine, SerineCystathionine, H₂OUtilizes homocysteine derived from ethionine metabolism to produce cystathionine, a precursor for cysteine. wikipedia.org

Table 2: Summary of Physiological Impacts

Physiological EffectMediator(s)Mechanism of ActionReference(s)
Hepatotoxicity & CarcinogenesisEthionineDisruption of methionine metabolism, ATP trapping, inhibition of protein/RNA synthesis. chemicalbook.com
Immune System Activation (Inflammation)N-formylated peptidesActivation of Formyl Peptide Receptors (FPRs) on immune cells, leading to chemotaxis. mdpi.comwikipedia.org
Systemic Metabolic DysregulationN-formylmethionineAssociated with incomplete fatty acid oxidation and altered amino acid metabolism in critical illness. nih.gov
Protein Degradation SignalN-terminal fMetIn eukaryotes, cytosolic N-formylated proteins can be targeted for degradation via the ubiquitin-proteasome system. nih.gov

Biological Roles and Functional Implications of N Formyl Dl Ethionine Derivatives

Immunological Responses to N-Formylated Peptides

N-formylated peptides are recognized by the innate immune system as key molecular patterns that signal the presence of bacterial invasion or tissue damage. frontiersin.orgnih.gov These peptides are characterized by an N-terminal methionine residue that is modified with a formyl group. This feature is typical of proteins synthesized by prokaryotic cells (like bacteria) and by eukaryotic organelles of prokaryotic origin, such as mitochondria. nih.govhmdb.canih.gov When released from bacteria or damaged host cells, these N-formylated peptides act as potent stimulants of the innate immune response. nih.gov

N-Formyl Peptides as Chemoattractants for Leukocytes

A primary immunological function of N-formylated peptides is their role as powerful chemoattractants for leukocytes, particularly neutrophils. nih.govcapes.gov.brpnas.org Chemotaxis is the directed movement of cells along a chemical concentration gradient. N-formylated peptides released at sites of infection or injury create such a gradient, guiding neutrophils and other phagocytic cells to the location of the stimulus. mdpi.com

The chemotactic activity of these peptides is highly dependent on the N-formyl group. For instance, di- and tripeptides containing N-formylmethionine are strong attractants for both neutrophils and macrophages, whereas their non-formylated counterparts are not chemotactic. nih.govcapes.gov.br This specificity allows the immune system to distinguish between microbial/mitochondrial proteins and host-derived proteins. The prototypical N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), is one of the most potent chemoattractants known for neutrophils. frontiersin.orgmdpi.com

CompoundChemoattractant Activity for LeukocytesKey Findings
N-formylmethionyl peptidesStrongAct as potent attractants for neutrophils and macrophages. nih.govcapes.gov.br
Non-acylated methionyl peptidesInactiveThe absence of the N-formyl group abrogates chemotactic activity. nih.govcapes.gov.br
N-formylmethionineActiveThe single amino acid is sufficient to attract neutrophils, though less potent than peptides. nih.govcapes.gov.br
MethionineInactiveThe non-formylated amino acid does not attract leukocytes. nih.govcapes.gov.brpnas.org

Interaction with Formyl Peptide Receptors (FPRs)

The biological effects of N-formylated peptides are mediated through their interaction with a specific family of cell surface receptors known as Formyl Peptide Receptors (FPRs). frontiersin.orgnih.gov FPRs are members of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. frontiersin.orgnih.gov These receptors are pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing molecular structures typical of pathogens and damaged cells. frontiersin.orgnih.gov

In humans, the FPR family consists of three main isoforms: FPR1, FPR2, and FPR3, which are encoded by separate genes. nih.gov These isoforms exhibit distinct ligand binding specificities and are expressed on different cell types.

FPR1 : This was the first FPR to be identified and is considered a high-affinity receptor for many N-formylated peptides, including the classic bacterial peptide fMLP. frontiersin.org It is predominantly expressed on phagocytic leukocytes such as neutrophils and monocytes. nih.govnih.gov The binding affinity of FPR1 is largely determined by the N-terminal formylated methionine of the peptide ligand. nih.gov

FPR2 : Also known as FPRL1 (Formyl Peptide Receptor-Like 1), FPR2 is a more versatile and promiscuous receptor. nih.gov It generally has a lower affinity for N-formylated peptides compared to FPR1 but can bind a much wider array of ligands, including non-formylated peptides, lipids (like lipoxin A4), and proteins (like serum amyloid A). nih.govmdpi.com This broad ligand specificity allows FPR2 to mediate both pro-inflammatory and anti-inflammatory, pro-resolving responses depending on the agonist it binds. nih.gov FPR2 is expressed on a wide variety of cells, including myeloid cells, epithelial cells, and endothelial cells. nih.gov

FPR3 : This is the least characterized member of the family. nih.gov Unlike FPR1 and FPR2, FPR3 does not appear to bind the classic N-formylated peptides like fMLP. nih.gov It is primarily found in monocytes and macrophages, and its specific ligands and functions are still under investigation, though it is known to bind the mitochondrial-derived peptide humanin (B1591700). nih.gov

ReceptorPrimary LigandsExpressionKey Function
FPR1N-formylated peptides (high affinity) frontiersin.orgNeutrophils, monocytes nih.govnih.govPro-inflammatory, host defense nih.gov
FPR2N-formylated peptides (lower affinity), lipoxin A4, serum amyloid A, various peptides nih.govmdpi.comNeutrophils, monocytes, epithelial cells, endothelial cells nih.govPro-inflammatory and anti-inflammatory/pro-resolving nih.gov
FPR3Does not bind fMLP; binds humanin nih.govMonocytes, macrophages nih.govPoorly characterized, potential pro-resolving roles nih.gov

Upon binding of an N-formylated peptide, FPRs undergo a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gi family. researchgate.net This activation initiates a cascade of downstream signaling events that lead to the various cellular responses. Key signaling pathways activated by FPRs include:

Phospholipase C (PLC) Activation : Activated G proteins stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net

Calcium Mobilization : IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. nih.gov

Protein Kinase C (PKC) Activation : DAG and elevated intracellular Ca2+ levels work together to activate various isoforms of PKC. researchgate.netnih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : FPR activation also engages the PI3K/Akt pathway, which is crucial for regulating cell survival, metabolism, and motility. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways : The activation of FPRs triggers several MAPK cascades, including the ERK1/2 and p38 MAPK pathways, which are involved in regulating gene expression, cytokine production, and other cellular functions. nih.gov

These signaling pathways ultimately orchestrate the functional responses of the leukocyte, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). nih.gov

Role in Innate Immunity and Inflammatory Responses

N-formylated peptides and their receptors are central to the initiation and propagation of innate immune and inflammatory responses. frontiersin.orgnih.gov They serve as "danger signals," alerting the immune system to the presence of bacterial infection (pathogen-associated molecular patterns, or PAMPs) or tissue injury resulting in the release of mitochondrial contents (damage-associated molecular patterns, or DAMPs). nih.gov

The interaction between these peptides and FPRs on immune cells is a critical first step in host defense. tandfonline.com This system enables the rapid recruitment of phagocytes to the site of injury or infection to contain and eliminate the threat. tandfonline.com Dysregulation of this system can contribute to exaggerated inflammatory responses and tissue damage in various diseases. tandfonline.com

Neutrophils are the most abundant leukocytes in human circulation and are typically the first cells to arrive at a site of inflammation. mdpi.comnih.gov The activation of FPRs, particularly FPR1, by N-formylated peptides triggers a wide array of neutrophil effector functions essential for host defense. nih.govtandfonline.comnih.gov

Key neutrophil functions induced by FPR activation include:

Chemotaxis : As previously described, neutrophils migrate towards the source of N-formylated peptides. nih.gov

Degranulation : Activated neutrophils release the contents of their various intracellular granules. These granules contain a potent arsenal (B13267) of antimicrobial proteins, such as elastase and myeloperoxidase, and other inflammatory mediators that help kill pathogens and remodel tissue. nih.gov

Phagocytosis : FPR signaling enhances the ability of neutrophils to engulf and destroy invading microorganisms. nih.gov

Respiratory Burst : A critical antimicrobial function of neutrophils is the rapid production of reactive oxygen species (ROS), such as superoxide (B77818) anion, through the activation of the NADPH oxidase enzyme complex. nih.govnih.gov This "respiratory burst" is a key mechanism for killing phagocytosed pathogens.

Neutrophil Extracellular Trap (NET) formation : In some contexts, activated neutrophils can release NETs, which are web-like structures of DNA, histones, and granular proteins that can trap and kill extracellular pathogens. tandfonline.com

Elevated levels of N-formyl methionine peptides have been observed in inflammatory conditions and are associated with increased neutrophil activation. tandfonline.comtandfonline.com This highlights the crucial role of the N-formylated peptide/FPR axis in driving neutrophil-mediated inflammation. tandfonline.com

Release of Cytotoxic Reactive Oxygen Species and Degranulation

Derivatives of N-formylated amino acids are powerful activators of neutrophils, a type of white blood cell crucial to the innate immune response. This activation is primarily mediated through their interaction with Formyl Peptide Receptors (FPRs), particularly FPR1, which is highly expressed on the surface of neutrophils.

Binding of these peptides to FPR1 initiates a cascade of intracellular signaling events that result in key neutrophil effector functions: the production of cytotoxic reactive oxygen species (ROS) and degranulation.

Reactive Oxygen Species (ROS) Production: The activation of FPRs triggers the assembly and activation of the NADPH oxidase enzyme complex in neutrophils. This leads to a rapid "oxidative burst," generating large quantities of superoxide anions and other ROS. While essential for killing invading pathogens, excessive or unregulated ROS production can cause significant damage to surrounding host tissues.

Degranulation: Upon activation, neutrophils release the contents of their intracellular granules into the extracellular space. These granules are laden with a variety of antimicrobial proteins, proteases (like elastase), and inflammatory mediators. This process of degranulation not only contributes to the elimination of pathogens but also amplifies the inflammatory response.

Table 1: Neutrophil Responses to N-Formylated Peptides

Response Key Mediator Cellular Process Outcome
ROS Production NADPH Oxidase Oxidative Burst Killing of pathogens, potential for host tissue damage.
Degranulation Intracellular Granules Exocytosis Release of antimicrobial proteins and inflammatory mediators.

| Chemotaxis | Formyl Peptide Receptors (FPRs) | Directed cell migration | Recruitment of neutrophils to sites of infection or injury. |

Formation of Neutrophil Extracellular Traps (NETs)

Beyond ROS production and degranulation, N-formylated peptides are significant inducers of another neutrophil defense mechanism: the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of decondensed chromatin (DNA), histones, and various antimicrobial proteins released from neutrophil granules.

The process, known as NETosis, is a unique form of programmed cell death that results in the extrusion of these traps to capture and kill extracellular pathogens, preventing their spread. Research has demonstrated a direct correlation between the circulating levels of N-formylated peptides, such as fMet, and the quantity of NETs in various inflammatory conditions, highlighting the role of these peptides in promoting this process. The formation of NETs is a critical feature of the innate immune response to infection, but like other neutrophil functions, excessive NET formation can contribute to tissue damage and the pathology of inflammatory and autoimmune diseases.

Table 2: Key Aspects of Neutrophil Extracellular Trap (NET) Formation

Feature Description
Primary Stimuli Pathogen-associated molecular patterns (e.g., N-formylated peptides) and inflammatory signals.
Composition Decondensed DNA, histones, neutrophil elastase, myeloperoxidase, and other granular proteins.
Function Trapping and killing of extracellular pathogens (bacteria, fungi, viruses).

| Pathological Implication | Can contribute to thrombosis, autoimmunity, and tissue damage when dysregulated. |

Involvement in Stress and Immune Responses

N-formylated peptides, including derivatives of N-Formyl-DL-ethionine's analogue methionine, are pivotal in orchestrating the body's response to physiological stress, particularly injury and infection. Released by bacteria or from damaged host cell mitochondria, they serve as potent DAMPs that alert the innate immune system to danger.

The primary mechanism for this alert system is the activation of FPRs on immune cells, which triggers a pro-inflammatory cascade. This activation leads to the directed migration of immune cells, especially neutrophils, to the site of damage, a process known as chemotaxis. This rapid recruitment is a critical first step in containing infection and initiating tissue repair.

However, the sustained presence of these peptides can lead to an exaggerated or chronic inflammatory response, which is implicated in the pathophysiology of various diseases, including sepsis, cardiovascular diseases, and neurodegenerative disorders. During cellular stress, the release of mitochondrial N-formyl peptides can induce inflammatory processes that, if not properly regulated, contribute to the exacerbation of disease.

This compound and Protein Turnover

The formyl group at the N-terminus of an amino acid has profound implications for protein stability and turnover. This is best understood through the study of N-formyl-methionine in the context of the N-degron pathway.

N-Terminal Formylation as a Degradation Signal (N-degron)

In bacteria and eukaryotic organelles like mitochondria, protein synthesis is initiated with N-formyl-methionine (fMet). This N-terminal fMet residue can function as a degradation signal, or "N-degron." The N-degron pathway is a cellular surveillance system that relates the in-vivo half-life of a protein to the identity of its N-terminal amino acid.

Proteins bearing a "destabilizing" N-terminal residue are recognized by specific enzymes (N-recognins, often E3 ubiquitin ligases) that target them for degradation by the proteasome. The formylated N-terminus of a protein is recognized as such an N-degron, marking it for destruction. This mechanism is believed to function as a form of co-translational quality control, ensuring that improperly synthesized or damaged proteins are promptly eliminated. In eukaryotes, a specific fMet/N-degron pathway has been identified that targets N-formylated proteins for degradation.

Impact on Protein Stability and Function

By serving as an N-degron, N-terminal formylation directly and significantly reduces a protein's stability. This inherent instability is not a flaw but a regulatory feature. It allows for the rapid turnover of specific proteins, which is crucial for cellular adaptation to stress and changing environmental conditions.

The fMet/N-degron pathway ensures the removal of proteins that might be non-functional or toxic if allowed to accumulate. For example, under cellular stress, there can be an upregulation of N-formylated proteins in the cytoplasm; their subsequent degradation via the N-degron pathway is crucial for cellular adaptation and survival. Therefore, N-terminal formylation is a critical modification that impacts a protein's function by precisely controlling its lifespan within the cell.

Table 3: Overview of the N-Degron Pathway

Component Role Mechanism
N-Degron Degradation Signal A destabilizing N-terminal residue (e.g., N-formyl-methionine).
N-Recognin Recognition Component E3 Ubiquitin Ligase that binds to the N-degron.
Proteasome Proteolytic Machinery Degrades the ubiquitinated target protein.

| Cellular Function | Quality Control | Eliminates misfolded or damaged proteins and regulates protein half-life. |

N Formyl Dl Ethionine in Disease Pathogenesis and Therapeutic Development

Association with Inflammatory and Autoimmune Diseases

N-formylated peptides are potent activators of neutrophils, a type of white blood cell that plays a crucial role in the innate immune response. This activation is primarily mediated through the formyl peptide receptor 1 (FPR1). In several inflammatory and autoimmune conditions, an overabundance of these peptides leads to exaggerated and sustained neutrophil activation, contributing to tissue damage and disease progression.

Systemic Sclerosis (SSc) and Neutrophil Activation

Systemic Sclerosis (SSc) is a chronic autoimmune disease characterized by widespread fibrosis and vascular abnormalities. Recent studies have highlighted the role of neutrophil activation in its pathogenesis. miami.eduwikipedia.orgmdpi.com Research has demonstrated that patients with SSc have significantly elevated circulating levels of N-formyl methionine (fMet) compared to healthy individuals. miami.eduwikipedia.orgmdpi.com This increase in fMet correlates with elevated levels of neutrophil activation markers, such as calprotectin and neutrophil extracellular traps (NETs). miami.eduwikipedia.orgmdpi.com NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils that can trap pathogens but also contribute to inflammation and autoimmunity.

Furthermore, plasma from SSc patients with high fMet levels can directly induce neutrophil activation in vitro, a process that can be blocked by an FPR1 inhibitor, cyclosporin (B1163) H. miami.eduwikipedia.org This indicates that the fMet-FPR1 signaling pathway is a key driver of neutrophil-mediated inflammation in SSc. miami.eduwikipedia.org The infiltration of activated neutrophils into tissues is believed to contribute to the vascular damage and fibrosis characteristic of the disease. genecards.org

BiomarkerFinding in SSc PatientsCorrelationReference
N-formyl methionine (fMet)Elevated levels compared to healthy controls (p<0.0001)Positively correlated with calprotectin and NETs miami.eduwikipedia.org
CalprotectinElevated levels compared to healthy controls (p<0.0001)Associated with SSc clinical disease characteristics miami.eduwikipedia.org
Neutrophil Extracellular Traps (NETs)Elevated levels compared to healthy controls (p<0.0001)Associated with SSc clinical disease characteristics miami.eduwikipedia.org

Rheumatoid Arthritis (RA)

Rheumatoid Arthritis (RA) is a chronic inflammatory disorder that primarily affects the joints. Neutrophils are known to be key players in the initiation and progression of RA, and evidence suggests that N-formylated peptides are involved in their activation. researchgate.netnih.gov Studies have shown that patients with RA have elevated circulating levels of mitochondrial N-formyl methionine peptides (mtNFPs). researchgate.netnih.gov These levels are associated with disease activity and can distinguish patients with RA from healthy controls. nih.gov

Similar to SSc, the elevated mtNFP levels in RA patients contribute to neutrophil-mediated inflammation through the FPR1-dependent pathway. researchgate.net Animal models of arthritis have further indicated that formylated peptides contribute to joint damage by promoting neutrophil recruitment and inflammation within the joints. nih.gov This suggests that targeting the fMet-FPR1 axis could be a novel therapeutic strategy for RA. nih.gov

Finding in RA PatientsSignificanceProposed Therapeutic TargetReference
Elevated circulating levels of mitochondrial N-formyl methionine peptides (mtNFPs)Potential biomarkers for disease activity and prognosisFormyl Peptide Receptor 1 (FPR1) researchgate.netnih.gov
mtNFPs contribute to neutrophil-mediated inflammationImplicates neutrophil activation in RA pathogenesisFPR1 antagonists researchgate.netnih.gov

COVID-19 and Neutrophil Dysregulation

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection, leading to COVID-19, is often characterized by a dysregulated immune response, including excessive neutrophil activation. nih.govnih.govresearchgate.net Research has revealed that patients with COVID-19, particularly those with critical illness, have significantly elevated levels of circulating fMet, calprotectin, and NETs compared to healthy individuals. nih.govnih.govresearchgate.net

The levels of fMet in COVID-19 patients have been shown to correlate with levels of calprotectin, validating the role of fMet in mediating neutrophil activation in the disease. nih.govnih.gov Moreover, plasma from COVID-19 patients can induce neutrophil activation in vitro through an fMet/FPR1-dependent mechanism. nih.govresearchgate.net This exaggerated neutrophil response is thought to contribute to the severe lung inflammation and tissue damage seen in severe COVID-19 cases. researchgate.netfrontiersin.org Therefore, targeting the fMet-FPR1 pathway has been proposed as a potential therapeutic intervention to mitigate the hyperinflammation associated with severe COVID-19. nih.govnih.govresearchgate.net

BiomarkerFinding in COVID-19 PatientsCorrelation with SeverityMechanismReference
N-formyl methionine (fMet)Elevated levels, particularly in critically ill patients (p < 0.0001)Higher levels in ICU patientsInduces neutrophil activation via FPR1 nih.govnih.govresearchgate.net
CalprotectinElevated levelsAssociated with clinical parameters of the diseaseMarker of neutrophil activation nih.govnih.govfrontiersin.org
Neutrophil Extracellular Traps (NETs)Elevated levels, higher in ICU patients with COVID-19Prominent contribution in severe COVID-19Contribute to inflammation and tissue damage nih.govnih.gov

Role in Neurometabolic Disorders

The process of N-formylation of methionine is critical for the initiation of protein synthesis within mitochondria. Disruptions in this pathway due to genetic mutations can lead to severe neurometabolic disorders.

Leigh Syndrome and Mitochondrial Formyltransferase (MTFMT) Mutations

Leigh syndrome is a progressive neurodegenerative disorder that is often linked to defects in mitochondrial energy production. wikipedia.org A specific cause of Leigh syndrome has been identified in mutations within the MTFMT gene, which encodes the mitochondrial methionyl-tRNA formyltransferase. wikipedia.orgnih.gov This enzyme is responsible for catalyzing the formylation of methionyl-tRNA to produce N-formylmethionyl-tRNA, the initiator molecule for mitochondrial protein synthesis. nih.govnih.gov

Compound heterozygous mutations in the MTFMT gene have been found in children with Leigh syndrome and combined oxidative phosphorylation deficiency. nih.gov These mutations lead to impaired formylation of methionyl-tRNA, which in turn results in reduced efficiency of mitochondrial translation. nih.govnih.gov Fibroblasts from patients with these mutations show decreased levels of N-formylmethionyl-tRNA and abnormal formylation of mitochondrially encoded proteins, such as COX1. nih.gov These findings underscore the critical role of proper N-formylation in mitochondrial function and demonstrate that its disruption can have devastating consequences for human health. nih.govnih.gov

GeneFunctionConsequence of MutationAssociated DiseaseReference
MTFMTEncodes mitochondrial methionyl-tRNA formyltransferaseImpaired N-formylation of methionyl-tRNA, leading to reduced mitochondrial translation efficiencyLeigh Syndrome wikipedia.orgnih.gov

Implications in Cancer Biology

The role of N-formylated peptides and their receptors is also being increasingly recognized in the context of cancer. The inflammatory microenvironment is a hallmark of cancer, and the fMet-FPR1 signaling axis appears to play a role in tumor progression.

Recent research suggests that formyl peptides can enhance cancer progression. mdpi.com The N-formyl peptide receptor, FPR1, is expressed on various cancer cells, including highly malignant human glioma cells, where it can mediate motility, growth, and angiogenesis.

Interestingly, a recent study on colorectal cancer cells revealed that the removal of the N-terminal formyl group from cytosolic N-formyl-methionine-containing proteins led to a significant increase in cell proliferation. researchgate.net This process, known as deformylation, was also associated with the acquisition of cancer stem cell characteristics, such as enhanced self-renewal capacity and increased expression of cancer stem cell markers. nih.govresearchgate.net Furthermore, this deformylation promoted the tumorigenicity of colorectal cancer cells in an in vivo model. nih.govresearchgate.net These findings suggest a complex role for protein formylation and deformylation in cancer biology, where cytosolic deformylation may have a tumor-enhancing effect, presenting a potential new therapeutic target. researchgate.net

ProcessEffect in Cancer CellsPotential Therapeutic ImplicationReference
N-formyl peptide signaling via FPR1Can promote motility, growth, and angiogenesis in some cancersTargeting FPR1 may inhibit tumor progression mdpi.com
Cytosolic N-terminal formyl-methionine deformylationIncreased proliferation and acquisition of cancer stem cell features in colorectal cancer cellsInhibiting deformylation could be a novel anti-cancer strategy nih.govresearchgate.net

Deformylation and Tumorigenicity

The process of deformylation, specifically the removal of the N-terminal formyl group from N-formylmethionine (fMet) in proteins, has been identified as a significant factor in cancer progression. nih.govresearchgate.net While protein synthesis in the cytosol of eukaryotic cells predominantly starts with methionine, a notable amount of proteins can be initiated with fMet, similar to mitochondrial and bacterial protein synthesis. nih.govmicrobialcell.com Recent studies have revealed that the removal of this formyl group in the cytosol can enhance the malignant characteristics of cancer cells. nih.govresearchgate.net

Research on SW480 colorectal cancer cells demonstrated that expressing a peptide deformylase (PDF) to remove the N-terminal formyl group led to a marked increase in cell proliferation. nih.govresearchgate.net This enhanced proliferation was linked to the acquisition of cancer stem cell (CSC) features. nih.govresearchgate.net These features included a reduction in cell size and an increased capacity for self-renewal. nih.govresearchgate.net Furthermore, the deformylation process led to higher levels of specific CSC markers, such as the surface marker CD24 and the pluripotent transcription factor SOX2. nih.govresearchgate.net In vivo studies using xenograft mouse models confirmed these findings, showing that the deformylation of proteins containing N-terminal fMet promoted the tumorigenicity of the colorectal cancer cells. nih.govresearchgate.net These results suggest that cytosolic deformylation has a tumor-enhancing effect, making the enzymes involved a potential target for cancer therapy. nih.gov

Impact of Cytosolic N-terminal Deformylation on Cancer CellsResearch FindingSource(s)
Cell Proliferation Dramatically increased in SW480 colorectal cancer cells. nih.govresearchgate.net
Cancer Stem Cell (CSC) Features Induced the acquisition of CSC-like characteristics. nih.govresearchgate.net
Self-Renewal Capacity Enhanced the ability of cancer cells to self-renew. nih.govresearchgate.net
CSC Marker Expression Elevated levels of CD24 and SOX2. nih.govresearchgate.net
Tumorigenicity Promoted tumor growth in in vivo xenograft models. nih.govresearchgate.net

FPRs as Molecular Targets in Cancer

Formyl Peptide Receptors (FPRs) are a family of G-protein coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides, which are common in bacteria and released from damaged mitochondria. frontiersin.orgfrontiersin.orgnih.gov Beyond their role in inflammation, FPRs have emerged as significant molecular targets in cancer. frontiersin.orgfrontiersin.org These receptors are expressed on a wide variety of cell types, including numerous cancer cells, and are implicated in tumor progression, invasion, and metastasis. frontiersin.orgnih.govnih.gov

The human FPR family includes FPR1, FPR2, and FPR3. nih.gov High expression of these receptors has been detected in several types of cancer. nih.govmdpi.com For instance, studies on primary human colorectal cancer (CRC) have shown that the mRNA levels of FPRs, particularly FPR1, are significantly higher in tumor tissues compared to adjacent non-tumor tissues. nih.govnih.gov This increased FPR1 expression has been correlated with larger tumor size, serosal infiltration, and a poorer prognosis for CRC patients. nih.govnih.gov The absence of FPR1 has been linked to an increased survival rate in colitis-associated CRC models, further underscoring its role in promoting malignancy. nih.gov The involvement of FPRs in cancer progression makes them attractive targets for the development of new diagnostic and therapeutic strategies. frontiersin.org

Role of Formyl Peptide Receptors (FPRs) in Different CancersKey FindingsSource(s)
Colorectal Cancer (CRC) High FPR1 mRNA expression is linked to tumor size, invasion, and poor prognosis. nih.govnih.gov
Glioblastoma (GBM) FPR1 is linked to the progression of this highly malignant brain tumor. frontiersin.orgnih.gov
Gastric Cancer FPRs have been found in gastric cancer tissues and cells. nih.gov
Breast Cancer FPRs have been detected in breast cancer cells. nih.gov
Lung Cancer FPRs have been identified in lung cancer tissues. nih.gov
Prostate Cancer FPR1 is expressed in prostate cancer cell lines (PC-3, DU-145, LnCap). nih.gov
Neuroblastoma FPRs are expressed in neuroblastoma cells. nih.gov

Therapeutic Potential and Drug Development

Targeting Enzymes Involved in N-Formylation and Deformylation

Given the role of deformylation in promoting tumorigenicity, the enzymes responsible for this process, peptide deformylases (PDFs), have become a focus for anticancer drug development. jci.orgnih.gov In humans, a mitochondrial enzyme, Homo sapiens PDF (HsPDF), has been identified. jci.orgnih.govnih.gov This enzyme removes formyl groups from newly synthesized mitochondrial proteins. jci.orgnih.gov

Inhibition of HsPDF has shown significant antiproliferative effects on cancer cells. jci.orgnih.gov Actinonin (B1664364), a naturally derived peptidomimetic antibiotic, is a known inhibitor of HsPDF. jci.orgnih.govnih.gov Studies have demonstrated that actinonin and its synthetic analogs can inhibit the proliferation of numerous human cancer cell lines. jci.orgnih.gov The mechanism involves inducing tumor-specific mitochondrial membrane depolarization and depleting cellular ATP. jci.orgnih.gov The specificity of this targeting has been confirmed, as the anticancer activity of these compounds correlates directly with their potency against HsPDF. jci.org

More recent research has identified new HsPDF inhibitors, such as PDF64. nih.gov This compound has demonstrated significant antitumor effects both in vitro and in vivo, suppressing tumor growth in xenograft models of human colon cancer (HCT116) and leukemia (HL60). nih.gov PDF64 was found to induce both apoptosis and autophagy in cancer cells, decrease mitochondrial membrane potential, and reduce cellular ATP levels. nih.gov The development of PDF inhibitors represents a novel therapeutic strategy, and some compounds, such as BB-83698 and VIC-104959, have advanced to Phase I clinical trials. tandfonline.com

Peptide Deformylase (PDF) Inhibitors in Cancer ResearchMechanism of Action / Key FindingsSource(s)
Actinonin Inhibits HsPDF, leading to mitochondrial membrane depolarization, ATP depletion, and inhibition of cancer cell proliferation. jci.orgnih.govnih.gov
Actinonin Analogs 33 chemical analogs designed and synthesized; potent molecules against HsPDF also inhibited tumor cell growth. jci.orgnih.gov
PDF64 A new inhibitor that suppresses proliferation and induces apoptosis and autophagy in cancer cells. Downregulates c-Myc expression. nih.gov
BB-83698 A PDF inhibitor that has progressed to Phase I clinical trials. tandfonline.com
VIC-104959 (formerly LBM-415) An orally administered PDF inhibitor that entered Phase I clinical trials. tandfonline.comresearchgate.net
M7594_0037 A non-peptidic inhibitor identified via virtual screening with activity against HeLa, A549, and MCF-7 cancer cell lines. mdpi.com

Modulating FPR Activity for Anti-inflammatory or Anti-cancer Therapies

Modulating the activity of Formyl Peptide Receptors (FPRs) presents a promising and versatile therapeutic strategy for a range of diseases, including cancer and inflammatory conditions. frontiersin.orgtandfonline.com The therapeutic approach can involve either blocking (antagonism) or stimulating (agonism) these receptors, with the outcome being highly dependent on the specific ligand, receptor subtype (FPR1 vs. FPR2), and the cellular context. mdpi.comtandfonline.com

FPR Antagonists: Targeting FPR1 with selective antagonists has shown considerable potential as an anti-cancer strategy. nih.govnih.gov Since FPR1 activation is often linked to pro-tumorigenic activities like proliferation and invasion, blocking it can be beneficial. frontiersin.orgnih.gov For example, the small molecule FPR1 antagonist ICT12035 has been shown to reduce the proliferation and invasion of various cancer cell lines in both 2D and 3D culture models and to slow tumor growth in vivo. nih.gov This suggests that targeting FPR1 with selective antagonists could be a viable new approach for cancer treatment. nih.govnih.gov

FPR Agonists: The role of FPR agonists is more complex. FPR2, in particular, exhibits biased agonism, meaning different ligands can trigger distinct signaling pathways, leading to either pro- or anti-inflammatory responses. tandfonline.com Ligands like Lipoxin A4 and Annexin A1 are known to mediate pro-resolving and anti-inflammatory effects through FPR2, which can be beneficial in chronic inflammatory diseases. mdpi.comresearchgate.net In the context of cancer, some FPR2 agonists have neuroprotective effects. tandfonline.com However, FPR activation can also support tumor growth. For instance, stimulating FPR2 in lung cancer cells can redirect glucose and glutamine metabolism to favor anabolic pathways that support proliferation. bohrium.com Therefore, modulating FPR activity requires a nuanced approach, with the potential for both anti-inflammatory and anti-cancer therapies depending on the specific intervention. arvojournals.org

FPR Modulators and Their Therapeutic PotentialModulator TypeTargetPotential ApplicationSource(s)
ICT12035 AntagonistFPR1Reduces proliferation and invasion of cancer cells (glioma, prostate, colorectal). nih.govnih.gov
Cyclosporin H (CsH) AntagonistFPR1Used experimentally to inhibit FPR1-mediated responses. arvojournals.org
WRW4 AntagonistFPR2Used experimentally to inhibit FPR2-mediated responses. arvojournals.org
BOC-FLFLF Pan-FPR AntagonistFPR1/FPR2Inhibits pro-angiogenic and pro-inflammatory responses in vitro and in vivo. arvojournals.org
Annexin A1 (AnxA1) AgonistFPR2Mediates anti-inflammatory and pro-resolving effects; can also promote cancer progression in some contexts. mdpi.comresearchgate.net
Lipoxin A4 (LXA4) AgonistFPR2Promotes resolution of inflammation. researchgate.net
WKYMVm Pan-FPR AgonistFPR1/FPR2/FPR3Considered a pan-agonist; can induce both pro-inflammatory signals and metabolic reprogramming in cancer cells. frontiersin.orgmdpi.com
fMLF (N-formyl-methionyl-leucyl-phenylalanine) AgonistPrimarily FPR1Potent pro-inflammatory agonist used to study FPR1 function; can increase cancer cell proliferation. frontiersin.orgnih.gov

Methodologies for Studying N Formyl Dl Ethionine in Biological Systems

Analytical Techniques for Detection and Quantification

The detection and quantification of N-Formyl-DL-ethionine in complex biological matrices necessitate highly sensitive and specific analytical methods. Researchers draw upon a suite of techniques, often adapted from the study of similar molecules like N-formylmethionine, to achieve accurate measurements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a foundational technique for the separation and quantification of amino acids and their derivatives from biological fluids. nih.govnih.gov While specific protocols exclusively for this compound are not extensively detailed in the literature, established methods for related compounds like methionine and its impurities provide a framework. nih.govresearchgate.net A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. researchgate.net For enhanced detection, particularly with UV detectors, a derivatization step is often employed using reagents like orthophthaldialdehyde (OPA) or phenyl isothiocyanate (PITC) to render the amino acids more chromophoric. nih.govnyu.edu The choice of column, mobile phase composition, and detector is critical for achieving the desired resolution and sensitivity. nih.gov For instance, a method for analyzing underivatized amino acids in dietary supplements utilized a C18 column with a phosphate (B84403) buffer and an organic modifier as the mobile phase, with UV detection. nih.govresearchgate.net Such a method could be optimized for the analysis of this compound by adjusting the mobile phase gradient and pH to achieve optimal separation from other biological components.

Table 1: Representative HPLC Parameters for Amino Acid Analysis

Parameter Description
Column C18 or other reversed-phase columns; mixed-mode columns combining reversed-phase and ion-exchange mechanisms. nih.govresearchgate.net
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net
Detection UV-Vis detection following pre- or post-column derivatization; direct detection at low UV wavelengths for underivatized compounds. nih.gov
Derivatization Reagents Orthophthaldialdehyde (OPA), Phenyl isothiocyanate (PITC), 9-fluorenylmethyl-chloroformate (FMOC). nih.gov

Mass Spectrometry (MS) and Metabolomics

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the identification and quantification of metabolites in biological samples. researchgate.net In the context of this compound, metabolomics approaches are highly valuable. Untargeted metabolomics can help in the discovery of the compound and its metabolites in a sample, while targeted metabolomics allows for their precise quantification. nih.gov Studies on the related compound, N-formylmethionine, have successfully utilized LC-MS/MS to measure its abundance in plasma, demonstrating the power of this technique. nih.gov The process involves chromatographic separation followed by ionization of the analyte and detection of its specific mass-to-charge ratio (m/z) and fragmentation patterns. This high degree of specificity allows for the confident identification of the compound even in complex mixtures. nih.govnih.gov

ELISA for N-Formyl Methionine Peptides

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for detecting and quantifying specific antigens. While ELISA kits are not specifically designed for this compound, commercial kits are available for N-formylmethionine (fMet) and peptides containing this residue. krishgen.commybiosource.comabbkine.combiocompare.com These kits typically employ a sandwich ELISA format, where a capture antibody specific for the N-formylmethionine moiety is coated on a microplate. krishgen.commybiosource.comabbkine.combiotrend-usa.com The sample is added, and any N-formylated molecules are bound by the capture antibody. A second, detection antibody, often biotinylated, is then added, followed by a streptavidin-enzyme conjugate. krishgen.commybiosource.comabbkine.com The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of the target molecule present. mybiosource.comabbkine.com Given the structural similarity, it is plausible that these ELISAs may exhibit cross-reactivity with this compound, a characteristic that would need to be experimentally verified. nih.gov

Table 2: Principle of Sandwich ELISA for N-Formyl Methionine

Step Action Purpose
1. Coating A microplate is coated with a capture antibody specific for N-formylmethionine. krishgen.comabbkine.com To immobilize the capture antibody.
2. Sample Addition The biological sample is added to the wells. krishgen.commybiosource.com N-formylated molecules in the sample bind to the capture antibody.
3. Detection Antibody A biotinylated detection antibody specific for the bound antigen is added. krishgen.commybiosource.comabbkine.com To create a "sandwich" with the antigen between the two antibodies.
4. Enzyme Conjugate Streptavidin-HRP (Horseradish Peroxidase) is added. krishgen.comabbkine.com The streptavidin binds to the biotin (B1667282) on the detection antibody.
5. Substrate Addition A chromogenic substrate (e.g., TMB) is added. krishgen.commybiosource.com The HRP enzyme catalyzes a color change.
6. Measurement The absorbance is read using a microplate reader. krishgen.com The color intensity is proportional to the antigen concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure, dynamics, and interactions at an atomic level. nih.govresearchgate.net In the context of this compound, NMR can be used to investigate its interactions with biological macromolecules such as proteins. illinois.edunih.gov By isotopically labeling this compound (e.g., with ¹³C or ¹⁵N), researchers can track its binding to a target protein and identify the specific amino acid residues involved in the interaction. nih.gov Techniques like Chemical Shift Perturbation (CSP) analysis are commonly used, where changes in the NMR spectrum of the protein are monitored upon the addition of the ligand (this compound). nih.gov These shifts provide information about the binding site and the affinity of the interaction. Furthermore, NMR can elucidate the conformational changes in both the ligand and the protein upon binding. nih.gov

In Vitro and In Vivo Models

To understand the biological effects of this compound, researchers utilize various model systems, ranging from cultured cells to whole organisms. These models allow for the investigation of cellular processes and physiological responses in a controlled environment.

Cell Culture Models for Studying Cellular Processes

Cell culture models are indispensable tools for dissecting the cellular and molecular mechanisms affected by this compound. nih.gov Various cell lines, including those derived from human tissues, can be used to study a wide range of cellular processes such as proliferation, apoptosis, and metabolic pathways. researchgate.net For instance, metabolomic studies using Chinese Hamster Ovary (CHO) cells have demonstrated the accumulation of N-formyl-L-methionine in the culture media, highlighting the utility of cell culture in monitoring metabolic byproducts. nih.gov Researchers can expose cultured cells to this compound and subsequently analyze changes in gene expression, protein levels, and metabolic profiles. This approach can help to identify the specific cellular pathways that are perturbed by the compound. For example, studies on N-formylated proteins in colorectal cancer cell lines have revealed their role in cancer stem cell features and tumor progression. researchgate.net

Animal Models for Disease Research

Animal models are indispensable for investigating the systemic effects of N-formylated compounds in a complex biological environment. Murine models, in particular, are frequently used to study processes like inflammation, immune response, and cancer progression, which can be influenced by molecules that mimic bacterial or mitochondrial-derived peptides. frontiersin.orgdiabetesjournals.orgwikipedia.org

One key area of research involves the N-formyl peptide receptors (FPRs), which are G-protein coupled receptors that recognize N-formylated peptides. frontiersin.orgnih.govfrontiersin.org The prototypical N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF), is often used to probe the function of these receptors in animal models. diabetesjournals.orgmdpi.com For instance, studies have shown that elevated levels of fMLF in obese mice fed a high-fat diet can contribute to glucose intolerance, and that blocking its receptor, Fpr1, can improve metabolic outcomes. diabetesjournals.org Such models would be invaluable for assessing the potential metabolic effects of this compound.

In cancer research, xenograft mouse models are a critical tool. reactionbiology.comnih.govnih.gov In these models, human tumor cells are transplanted into immunocompromised mice, allowing for the in vivo study of tumor growth and response to various stimuli. nih.govresearcher.life For example, researchers have used xenograft models to demonstrate that stimulating FPR1 in neurological cancer cells can promote tumor growth and that blocking this receptor can prolong the survival of tumor-bearing mice. nih.gov This methodology could be directly applied to determine if this compound influences tumorigenesis or metastasis.

Table 1: Applications of Animal Models in N-Formylated Compound Research

Model Type Application Research Focus Key Findings
Obesity/Metabolic Disease Model High-fat diet-fed mice Investigate the role of N-formyl peptides (e.g., fMLF) in metabolic dysregulation. Elevated fMLF levels correlate with glucose intolerance; Fpr1 inhibition improves metabolic function. diabetesjournals.org
Xenograft Cancer Model Immunocompromised mice with human tumor transplants Assess the impact of N-formyl peptides on tumor progression and angiogenesis. FPR1 stimulation can promote tumor growth; FPR1 antagonists can increase survival in tumor-bearing mice. nih.govnih.gov

| Neuroinflammation Model | Mice with induced neurodegenerative conditions | Study the role of FPRs in neuroinflammation and diseases like Alzheimer's. | FPRs are implicated in the pathophysiology of several neurodegenerative diseases. nih.govfrontiersin.org |

Biochemical Assays for Enzyme Characterization

To understand the metabolic fate and activity of this compound, it is essential to characterize the enzymes that may interact with it, such as N-acylamino acid amidohydrolases (also known as aminoacylases) or peptide deformylases. harvard.edutohoku.ac.jpuni-duesseldorf.de Biochemical assays are fundamental to determining the function, substrate specificity, and kinetic properties of these enzymes. wikipedia.orgteachmephysiology.comlibretexts.org

A primary step in characterization is the enzyme assay, which measures the rate of the reaction catalyzed by the enzyme. For hydrolases acting on N-acyl amino acids, this often involves monitoring the formation of the product (the de-acylated amino acid) or the disappearance of the substrate. researchgate.netnih.govelifesciences.org Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the hydrolysis of N-acyl amino acid substrates by tissue lysates or purified enzymes. nih.gov

Once an active enzyme is identified, its kinetic parameters are determined using Michaelis-Menten kinetics. libretexts.orgpressbooks.pubwikipedia.org This involves measuring the initial reaction rate at various substrate concentrations. pressbooks.pub From this data, two key constants can be derived:

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com

Km (Michaelis constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. teachmephysiology.com

For example, the kinetic parameters for a peptide deformylase (PDF) acting on various substrates have been determined, showing how the enzyme's efficiency (kcat/Km) varies depending on the peptide sequence. nih.gov

Table 2: Michaelis-Menten Parameters for E. coli Peptide Deformylase (PDF)

Substrate KM (µM) kcat (s-1) kcat/KM (µM-1 s-1)
fMet-Leu-pNA 24 ± 6 16 ± 2 0.7
proOmpA75-RNC 0.3 ± 0.1 0.26 ± 0.04 0.9
RNaseH75-RNC 0.6 ± 0.5 0.24 ± 0.09 0.4
TolB75-RNC 0.25 ± 0.08 0.04 ± 0.01 0.2
DnaK75-RNC 0.5 ± 0.2 0.05 ± 0.01 0.1

Data sourced from a study on the kinetic control of protein biogenesis by peptide deformylase. nih.gov

These assays are crucial for understanding which enzymes might process this compound and how efficiently they do so. Further studies can also investigate the effects of inhibitors on enzyme activity. tohoku.ac.jp

Molecular Biology Techniques in Gene Expression and Protein Analysis

Molecular biology techniques are vital for identifying the genes that encode enzymes capable of metabolizing this compound and for studying how this compound might influence cellular processes at the genetic level. hawaii.edu

A fundamental technique is gene cloning, which allows researchers to isolate and replicate a specific gene of interest. nih.govnih.gov For instance, the gene for a novel N-acyl-D-amino acid amidohydrolase was cloned from Microbacterium and sequenced. tohoku.ac.jp This revealed it encoded a 495-amino acid protein, and sequence analysis showed its relationship to other known amidohydrolases. tohoku.ac.jp Cloning the relevant gene enables its expression in a host system like E. coli, facilitating the production of large quantities of the enzyme for biochemical characterization. nih.govnih.gov

Once a gene or protein of interest is identified, its expression can be analyzed. For example, researchers studying the effects of fMLF on Schwannoma cells used Western blotting to measure changes in the protein levels of its receptor, Fpr2, and other signaling proteins like TLR9. mdpi.comnih.gov This technique uses specific antibodies to detect and quantify proteins. nih.govresearchgate.net Densitometry is then used to measure the intensity of the bands on the Western blot, providing a quantitative measure of protein expression. mdpi.com Such analyses could reveal if this compound upregulates or downregulates the expression of specific receptors or enzymes involved in its own signaling or metabolism.

Furthermore, these techniques can assess the downstream effects on gene expression. Studies have shown that stimulation with N-formylated peptides can alter the expression of inflammatory markers and chemokine receptors. nih.gov By treating cells with this compound and subsequently analyzing protein levels (via Western blot) or mRNA levels (via quantitative PCR), researchers can map the signaling pathways and cellular responses initiated by this compound.

Table 3: Common Molecular Biology Techniques and Their Applications

Technique Purpose Example Application
Gene Cloning & Sequencing Isolate, replicate, and determine the nucleotide sequence of a gene. Cloning the gene for an N-carbamyl-D-amino acid amidohydrolase to deduce its amino acid sequence and compare it to related enzymes. nih.gov
Heterologous Expression Produce a protein in a host organism that does not naturally produce it (e.g., E. coli). Expressing an aminoacylase (B1246476) gene from Paraburkholderia monticola in E. coli to obtain pure enzyme for biochemical studies. nih.gov
Western Blotting Detect and quantify specific proteins in a sample using antibodies. Measuring the upregulation of Fpr2 and TLR9 protein levels in schwannoma cells after stimulation with fMLF. nih.gov

| N-terminal Proteomics | Identify and quantify N-terminally modified proteins in a complex sample. | Using mass spectrometry to identify novel N-terminally formylated proteins in the cytosol of human cells. nih.gov |

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of N-Formyl-DL-ethionine's Biological Roles

The biological significance of this compound is largely uncharted territory. The known functions of its close analogue, N-Formyl-L-methionine (fMet), provide a logical starting point for investigation. In bacteria and organelles like mitochondria, fMet is the initiating amino acid for protein synthesis. ontosight.aiwikipedia.orgwikipedia.org The process begins when methionyl-tRNA formyltransferase catalyzes the addition of a formyl group to methionine that is loaded onto a specific transfer RNA (tRNAfMet). wikipedia.orgtandfonline.com This N-formylated molecule is then recognized by the ribosomal machinery to start translation. wikipedia.org

Furthermore, N-formylated peptides released from bacteria or damaged mitochondria act as potent signaling molecules for the innate immune system, recognized by formyl peptide receptors (FPRs) on immune cells like neutrophils. frontiersin.orgnih.gov This recognition triggers inflammatory and chemotactic responses, guiding immune cells to sites of infection or tissue injury. frontiersin.orgacs.org

Given that ethionine acts as an antagonist to methionine, a primary research goal is to determine if this compound can interfere with these fundamental processes. Key research questions include:

Can this compound be incorporated into polypeptides, and if so, how does it affect protein function and stability?

Does this compound or peptides containing it act as an agonist or antagonist for formyl peptide receptors (FPRs)?

Could the presence of this compound disrupt the normal immune response to bacterial infections or tissue damage by competing with endogenous N-formylmethionine peptides?

Recent studies have shown that N-terminal formylation can act as a degradation signal (degron) for proteins in both bacteria and eukaryotes, marking them for destruction. microbialcell.comresearchgate.netnih.gov An important avenue of research would be to investigate whether this compound can mimic this signal, potentially leading to the aberrant degradation of essential proteins.

Understanding the Specificity and Regulation of Formylation and Deformylation Pathways

The biological impact of this compound is contingent on the enzymes that might create and degrade it. The formylation of the initiator methionyl-tRNA is catalyzed by methionyl-tRNA formyltransferase. wikipedia.org Subsequently, the formyl group is typically removed from nascent polypeptide chains by the enzyme peptide deformylase (PDF). microbialcell.compnas.org

The central unanswered question is whether N-ethionyl-tRNA can serve as a substrate for formyltransferase. Understanding the substrate specificity of this enzyme is critical. Similarly, it is unknown if peptide deformylase can remove a formyl group from an N-terminal ethionine residue. The efficiency of these potential reactions would dictate the concentration and lifespan of N-formyl-ethionyl proteins in a biological system.

Future research should focus on:

Enzymatic Assays: In vitro studies are needed to determine if methionyl-tRNA formyltransferase can utilize ethionyl-tRNA as a substrate and if peptide deformylase can act on N-formyl-ethionine-containing peptides.

Structural Biology: Solving the crystal structures of these enzymes in complex with ethionine-based substrates could reveal the molecular basis for any observed activity or inhibition.

Cellular Studies: Investigating the effects of ethionine exposure on the formylation and deformylation status of the proteome in bacterial and mammalian cell models could provide insights into the in vivo relevance of these pathways.

Research into related deformylation processes, such as the enzymatic deformylation of aldehydes, shows complex mechanisms involving metal-containing active sites and various intermediates, suggesting that the removal of a formyl group is a finely tuned process. mdpi.commanchester.ac.uk It is plausible that the ethyl group of ethionine could alter the precise positioning required for catalysis in peptide deformylase.

Exploring this compound as a Diagnostic Biomarker

Peptides containing N-formylmethionine that are released from damaged mitochondria are increasingly recognized as damage-associated molecular patterns (DAMPs) and are being investigated as biomarkers for various diseases. For instance, elevated levels of mitochondrial N-formyl peptides have been associated with neutrophil activation in COVID-19 and systemic sclerosis, and their presence in cerebrospinal fluid is being explored as a marker for the severity of autoimmune encephalitis. tandfonline.comnih.govnih.govresearchgate.net In septic shock, circulating mitochondrial N-formyl peptides have been linked to the development of secondary infections and increased mortality. pnas.org

This established precedent suggests a compelling hypothesis: this compound or peptides derived from it could serve as specific biomarkers for cellular damage or metabolic disruption caused by ethionine exposure or related toxicities.

Key areas for exploration include:

Development of Detection Methods: A crucial first step is to develop sensitive and specific assays, such as mass spectrometry-based methods or immunoassays with specific antibodies, to detect and quantify this compound and its peptide derivatives in biological fluids like blood and urine.

Correlation with Disease States: Once detectable, levels of these molecules could be measured in patient cohorts with conditions linked to methionine metabolism dysfunction, such as certain liver diseases or cancers, to assess their diagnostic or prognostic value.

Biomarker for Toxicity: this compound could serve as a direct biomarker for ethionine exposure, which is relevant in toxicology studies and for monitoring potential environmental exposures.

The potential for N-formylated peptides to act as biomarkers is also being investigated in the context of neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key feature. michaeljfox.org The detection of an unnatural form, such as N-formyl-ethionine, could offer a highly specific signal of a particular metabolic insult.

Developing Novel Therapeutic Strategies Targeting this compound-Related Pathways

Targeting amino acid metabolism is an emerging and promising strategy in cancer therapy. nih.govfrontiersin.org Many cancer cells exhibit a heightened dependence on specific amino acids, including methionine, making the enzymes in these pathways attractive therapeutic targets. nih.govnih.gov Strategies being explored include the development of inhibitors for key enzymes in methionine metabolism, such as MAT2A, and dietary methionine restriction. bohrium.comvhio.net

Given that ethionine is a known methionine antagonist, future therapeutic research could be directed in several ways:

Prodrug Development: this compound could be investigated as a prodrug. If it is preferentially taken up by cancer cells and deformylated intracellularly to release ethionine, it could provide a targeted way to deliver this toxic analogue.

Inhibiting Formylation/Deformylation: If the formylation of ethionine is found to be a key step in its toxicity or if its deformylation is necessary for its activation, the enzymes responsible could become therapeutic targets. Developing inhibitors for the formyltransferase or deformylase that process ethionine-containing substrates could modulate its cytotoxic effects.

Synergistic Therapies: Combining ethionine or a derivative like this compound with other therapies that target amino acid metabolism or induce metabolic stress could represent a powerful anti-cancer strategy. ascopubs.orgnih.gov For example, combining it with drugs that inhibit amino acid transporters could enhance its efficacy. mdpi.com

The complex interplay between amino acid metabolism and the tumor microenvironment, including its influence on anti-tumor immunity, means that any therapeutic strategy must be carefully evaluated for its effects on both cancer cells and immune cells. nih.govnih.gov

Table of Potential Research Questions

Research Area Key Unanswered Question Potential Approach
Biological Roles Does this compound interfere with protein synthesis or immune signaling? In vitro translation assays; formyl peptide receptor binding and activation studies.
Enzymatic Pathways Is N-ethionyl-tRNA a substrate for formyltransferase, and can peptide deformylase act on N-formyl-ethionine? Recombinant enzyme kinetics with ethionine-based substrates; structural biology.
Diagnostic Biomarkers Can this compound or its peptides be detected in biofluids and do they correlate with disease? Develop mass spectrometry or antibody-based detection methods; analyze patient samples.

| Therapeutic Strategies | Could targeting the formylation or deformylation of ethionine be a viable anti-cancer strategy? | Test this compound as a prodrug in cancer cell lines; develop specific enzyme inhibitors. |

Table of Mentioned Compounds

Compound Name
This compound
N-Formyl-L-methionine
Ethionine
Methionine

Q & A

Q. How can researchers confirm the structural identity and purity of N-Formyl-DL-ethionine in synthetic chemistry workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the formyl group (-CHO) and ethionine backbone. Compare chemical shifts with literature data for similar N-formylated amino acids (e.g., N-Formyl-DL-phenylalanine, δ1^1H 8.1–8.3 ppm for formyl protons) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected m/z for C7_7H13_{13}NO3_3S: ~191.07) and fragmentation patterns.
  • Elemental Analysis : Confirm composition (C, H, N, S) within ±0.3% of theoretical values.
  • Chromatography : Employ HPLC or TLC with standards to assess purity (>98% by area normalization) .

Q. What are the recommended storage conditions to maintain this compound stability?

Methodological Answer:

  • Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to oxidizers (e.g., peroxides) due to potential sulfide group reactivity .
  • Monitor for decomposition via periodic NMR or FTIR analysis (e.g., loss of formyl peak or new carbonyl signals).

Q. How should researchers handle accidental exposure to this compound in laboratory settings?

Methodological Answer:

  • Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing. Use pH-neutral soap to avoid hydrolysis of the formyl group .
  • Inhalation : Relocate to fresh air; monitor for respiratory irritation. Consult occupational health protocols if symptoms persist .
  • Waste Disposal : Collect spills in sealed containers and neutralize with activated carbon before incineration (follow local regulations) .

Advanced Research Questions

Q. What experimental strategies minimize racemization during this compound synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Conduct formylation below 0°C to reduce epimerization of the DL-ethionine chiral center .
  • Catalyst Selection : Use non-nucleophilic bases (e.g., Hünig’s base) to avoid base-induced racemization.
  • Kinetic Monitoring : Track enantiomeric excess (EE) via chiral HPLC or polarimetry at intermediate steps .

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across databases?

Methodological Answer:

  • Cross-Validation : Compare melting points, solubility, and spectral data with authoritative sources (e.g., NIST Chemistry WebBook) .
  • Replicate Measurements : Perform triplicate analyses under controlled conditions (e.g., 25°C for solubility in water/DMSO).
  • Peer Consultation : Collaborate with independent labs to verify anomalous results (e.g., conflicting logP values) .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

Methodological Answer:

  • HPLC-UV/MS : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to separate and quantify impurities (e.g., unreacted ethionine, degradation products). Set acceptance criteria at ≤0.5% for any single impurity .
  • Limit Tests : Apply pharmacopeial guidelines (e.g., USP <1086>) for heavy metals and residual solvents via ICP-MS or GC .

Q. How does the chirality of this compound influence its biological activity in metabolic studies?

Methodological Answer:

  • Enantiomer-Specific Assays : Compare D- and L-forms in cell culture models (e.g., methionine auxotrophs) to assess growth inhibition or protein incorporation .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled enantiomers to track metabolic flux via LC-MS metabolomics .

Q. What methodological precautions are critical when studying thermal decomposition products of this compound?

Methodological Answer:

  • Controlled Pyrolysis : Use TGA-FTIR or GC-MS to identify gaseous byproducts (e.g., CO, NOx_x, ethanethiol) under incremental heating (50–300°C) .
  • Ventilation : Perform experiments in fume hoods with scrubbers to mitigate exposure to toxic volatiles .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies using this compound in animal models?

Methodological Answer:

  • Pilot Studies : Determine LD50_{50} and MTD (maximum tolerated dose) in rodents using OECD Guideline 423 .
  • Positive Controls : Include methionine-deficient diets to isolate the compound’s effects on protein synthesis .
  • Statistical Power : Use ANOVA with post-hoc Tukey tests (α=0.05, power=0.8) for group comparisons .

Q. What validation protocols ensure accuracy in quantifying this compound in complex matrices?

Methodological Answer:

  • Calibration Curves : Prepare 6-point standards (0.1–100 µg/mL) with R2^2 ≥0.99. Assess linearity via Mandel’s test .
  • Recovery Studies : Spike known concentrations into serum or tissue homogenates; validate recovery rates (85–115%) .
  • Inter-Lab Reproducibility : Share samples with collaborating labs to assess inter-run CV (<10%) .

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N-Formyl-DL-ethionine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.